What is Docosamethyldecasiloxane and its basic properties
What is Docosamethyldecasiloxane and its basic properties
Executive Summary
Docosamethyldecasiloxane (CAS 556-70-7), often abbreviated as MD₈M or L10 , represents a critical intersection between volatile methyl siloxanes (VMS) and high-viscosity silicone fluids.[1] As a linear permethylated siloxane containing ten silicon atoms, it offers a unique physicochemical profile: it possesses the hydrophobicity and dielectric strength of higher silicones while retaining a degree of volatility and spreadability absent in polymeric gums.[1]
This guide serves as a definitive technical reference for researchers in drug delivery, material science, and industrial formulation.[1] It details the molecular architecture, synthesis via acid-catalyzed equilibration, and rigorous characterization protocols required to validate this compound for high-value applications.[1]
Part 1: Molecular Architecture & Physicochemical Profile
Structural Definition
Docosamethyldecasiloxane belongs to the homologous series of linear polydimethylsiloxanes.[1] Its structure is defined by the M-D-M notation, where:
-
M (Trimethylsiloxy unit):
– The chain terminator.[1] -
D (Dimethylsiloxy unit):
– The chain extender.[1]
Formula:
Critical Physical Constants
The following data points are essential for process engineering and formulation design.
| Property | Value | Context/Notes |
| Molecular Weight | 755.61 g/mol | Monodisperse standard |
| Density | 0.925 g/cm³ | At 25°C; significantly denser than HMDSO (0.76) |
| Refractive Index | 1.3988 | At 20°C; Useful for purity verification |
| Boiling Point (Atm) | > 300°C (Est.)[1] | Theoretical.[1] Decomposes/rearranges near this temp.[1] |
| Boiling Point (Vac) | ~168°C | At reduced pressure (approx.[1] 0.5–1.0 mmHg) |
| Flash Point | > 100°C | Classified as combustible but not highly flammable |
| Dielectric Constant | ~2.70 | Excellent electrical insulator |
| Surface Tension | ~20–22 mN/m | Low surface energy, high spreadability |
Expert Insight: Unlike the cyclic congener D10 (Decamethylcyclopentasiloxane), the linear MD₈M is more flexible.[1] This conformational freedom allows it to form superior barrier films on biological substrates (skin/mucosa) without the crystallization issues sometimes seen in rigid cyclics.[1]
Part 2: Synthesis & Purification Strategies
Mechanism: Acid-Catalyzed Equilibration
Industrial synthesis of pure MD₈M is rarely done by stepwise Grignard addition due to low yield.[1] The standard protocol involves Thermodynamic Equilibration of a source of "M" units (Hexamethyldisiloxane) and "D" units (Octamethylcyclotetrasiloxane, D4) using a superacid catalyst.[1]
The Reaction Workflow
The reaction is a statistical redistribution.[1] To target the
Caption: Figure 1. Acid-catalyzed equilibration workflow for targeting specific linear siloxane chain lengths.
Detailed Protocol
-
Stoichiometry: Mix Hexamethyldisiloxane (MM) and Octamethylcyclotetrasiloxane (D4) in a molar ratio targeting the average chain length of 10 silicons.
-
Catalysis: Add 0.1% w/w Trifluoromethanesulfonic acid (Triflic acid).[1]
-
Reaction: Heat to 80°C for 4 hours under nitrogen blanket. The mixture will pass through a viscosity maximum as rings open and polymerize, then drop as chains redistribute.[1]
-
Neutralization: Critical Step. Add excess Sodium Bicarbonate (
) or Magnesium Oxide ( ).[1] Stir for 1 hour. Failure to neutralize completely will cause back-biting (depolymerization) during distillation.[1] -
Filtration: Remove salts via pressure filtration (0.45 µm PTFE membrane).
-
Purification: Perform fractional distillation under high vacuum (<1 mmHg).
Part 3: Analytical Characterization
To validate the identity of Docosamethyldecasiloxane, a multi-modal approach is required. Single-method analysis is insufficient due to the presence of cyclic impurities (D10) or nearest-neighbor homologs (MD₇M, MD₉M).[1]
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
-
Method:
-
Injector: 250°C.[1]
-
Oven: Start 50°C (2 min)
Ramp 10°C/min End 300°C (hold 10 min).
-
-
Validation Criteria:
Gel Permeation Chromatography (GPC)
Used to confirm the absence of high-molecular-weight polymeric gums.[1]
-
Standard: Polystyrene standards (though PDMS standards are preferred if available).[1]
-
Result: Should show a single, sharp peak with Polydispersity Index (PDI) near 1.0.[1]
Caption: Figure 2. Quality Control decision tree for validating MD8M purity.
Part 4: Industrial & Pharmaceutical Applications
Drug Delivery & Topical Formulations
In pharmaceutical development, MD₈M acts as a substantive carrier .[1]
-
Mechanism: Unlike HMDSO (highly volatile) or Dimethicone 350 (non-volatile), MD₈M occupies a "semi-volatile" niche.[1] It stays on the skin long enough to allow drug partitioning into the stratum corneum but eventually evaporates or rubs off without leaving a greasy residue.[1]
-
Use Case: Transdermal patches, barrier creams for incontinence (preventing maceration), and lubricating coatings for hypodermic needles (siliconization).[1]
Dielectric Coolants
Due to its high flash point and thermal stability, MD₈M is used in:
-
Avionics: Cooling radar arrays where liquid must be non-conductive and stable at extreme altitudes (low temperature viscosity is superior to hydrocarbons).[1]
-
Data Centers: Immersion cooling fluids.[1]
Optical Fluids
With a refractive index (1.3988) closely matching certain fluoropolymers, it is used as an index-matching fluid in optical assemblies to reduce reflection losses.[1]
Part 5: Toxicology & Safety Profile
Toxicological Status
-
Inertness: Like most high-MW linear siloxanes, Docosamethyldecasiloxane is physiologically inert.[1] It is not absorbed significantly through the skin due to its molecular size (~755 Da, which is above the 500 Da "rule of thumb" for passive dermal transport).[1]
-
Irritation: Classified as non-irritating to slightly irritating (mechanical) to eyes; non-irritating to skin.[1]
Environmental Fate
-
Bioaccumulation: Higher molecular weight siloxanes are generally considered less bioaccumulative than the cyclic D4/D5 species because they are too large to pass through biological membranes easily.[1]
-
Degradation: In the environment, it degrades via clay-catalyzed hydrolysis into smaller silanols, which eventually oxidize to silica (
), , and water.[1]
References
-
PubChem. (2025).[1][2][3][4] Docosamethyldecasiloxane (Compound).[1][2][7] National Library of Medicine.[1] [Link][1]
-
Gelest, Inc. (2023).[1] Silicone Fluids: Stable, Inert Media.[1] (General reference for linear siloxane properties). [Link]
-
NIST Chemistry WebBook. (2024).[1] Retention Indices for Siloxanes. [Link][1]
Sources
- 1. Decasiloxane, docosamethyl- | C22H66O9Si10 | CID 68395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decasiloxane, docosamethyl- | C22H66O9Si10 | CID 68395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexamethyldisiloxane | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexamethyldisiloxane | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 六甲基二硅氧烷 puriss., ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]
- 7. biosynth.com [biosynth.com]
